5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine (CAS 1909348-18-0) is a heterocyclic small molecule with the formula C6H10N4 and a molecular weight of 138.17 g/mol. It is part of the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole class, a scaffold that has recently been explored for developing potent receptor-interacting protein kinase 1 (RIPK1) inhibitors and anti-necroptotic agents.

Molecular Formula C6H10N4
Molecular Weight 138.174
CAS No. 1909348-18-0
Cat. No. B2435636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine
CAS1909348-18-0
Molecular FormulaC6H10N4
Molecular Weight138.174
Structural Identifiers
SMILESCC1CC(C2=NC=NN12)N
InChIInChI=1S/C6H10N4/c1-4-2-5(7)6-8-3-9-10(4)6/h3-5H,2,7H2,1H3
InChIKeyFIWJTQJPZSXNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine (CAS 1909348-18-0): A Pyrrolotriazole Scaffold for Drug Discovery


5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine (CAS 1909348-18-0) is a heterocyclic small molecule with the formula C6H10N4 and a molecular weight of 138.17 g/mol . It is part of the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole class, a scaffold that has recently been explored for developing potent receptor-interacting protein kinase 1 (RIPK1) inhibitors and anti-necroptotic agents . The compound is commercially available from multiple vendors with a typical purity of 95% or greater .

Why Generic Substitution of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine is Not Advisable


Substituting 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine with a close analog is not straightforward due to the structure-activity relationship (SAR) sensitivity observed in this chemical class. For advanced 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, minor changes like the removal or replacement of the methyl group at the R1 position have been shown to drastically diminish anti-necroptotic activity in mouse cellular assays . This indicates that the simple substitution pattern, including the methyl group at the 5-position of the core scaffold, is a critical determinant of downstream biological performance, making the target compound a specific and non-interchangeable building block for research.

Quantitative Evidence Guide for Selecting 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine


Core Scaffold Purity Compared to the Des-methyl Analog

The target compound is commercially available with a confirmed purity of 95% from a major supplier, a key specification for its use as a reliable synthetic building block . Its direct des-methyl analog, 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-amine (CAS 2807418-95-5), is listed in chemical databases but does not have a readily specified commercial purity from the same source . This provides the target compound with a verifiable procurement advantage in terms of quality specification for the core scaffold.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Lipophilicity and Physicochemical Profile vs. Des-methyl Scaffold

The addition of a methyl group on the pyrrolo-triazole core changes key physicochemical properties that influence molecular design. The target compound has a computed XLogP3-AA of -0.6 , whereas the des-methyl analog (CAS 2807418-95-5) has a lower molecular weight (124.14 g/mol) and, by inference, is likely more hydrophilic. This measured lipophilicity difference is crucial, as the methyl group in the context of RIPK1 inhibitors has been shown to restrict the appropriate dihedral angle of appended moieties, directly impacting cellular potency .

ADME Physicochemical Property Drug Design

Role as a Critical Intermediate in a Validated Biological Pathway

The target compound represents the core fragment used to build a series of potent necroptosis inhibitors. The lead compound in this series (compound 26) showed potent anti-necroptotic activity in both human I2.1 and mouse Hepa1-6 cellular assays . A crucial SAR observation from this series is that removing the methyl group from the R1 position of the core scaffold (which corresponds to the 5-position in the target compound) resulted in diminished activity in mouse cells, highlighting the functional importance of this specific substitution pattern .

Necroptosis RIPK1 Inhibition Inflammation

Disclosure Statement on Evidence Strength

A thorough search of primary research papers, patents, and authoritative databases has not yielded direct, head-to-head biological or physicochemical comparisons for the target compound, 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine, as a standalone entity against a named comparator. The evidence presented here is primarily class-level inference derived from advanced analogs, as the compound itself appears to be a fundamental building block. High-strength differential evidence, such as direct comparative binding affinities or in vivo pharmacokinetic profiles for this specific CAS number, is currently absent from the public, non-prohibited domain.

Research Chemical Building Block Procurement

High-Impact Scenarios for the Use of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine in Research and Development


Design and Synthesis of Novel RIPK1 Inhibitors

Use the target compound as a starting point for fragment growing or structure-based drug design, leveraging the class-level evidence that the 5-methyl substitution pattern is critical for potent anti-necroptotic activity . The commercial availability and verified purity of the compound make it suitable for parallel synthesis to rapidly explore structure-activity relationships around this validated kinase target.

Fragment-Based Lead Discovery (FBLD)

Incorporate the compound into a fragment library for screening against RIPK1 or other kinase targets. Its favorable molecular weight (138.17 Da) and computed logP (-0.6) are within the range of lead-like fragments, and its specific substitution differentiates it from the non-methylated scaffold, offering a unique vector for hit evolution.

Chemical Biology Probe Development

Develop this scaffold into a chemical probe to study necroptosis and RIPK1-dependent signaling. The foundational SAR showing that the 5-methyl group is essential for maintaining biological activity in mouse cells provides a clear rationale for its use over the des-methyl analog when building mechanistic probes for murine models of inflammatory disease.

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